

Pki-402 off-target effects in cellular assays

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Compound of Interest

Compound Name: *Pki-402*

Cat. No.: *B612131*

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PKI-402 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for using **PKI-402** in cellular assays, with a specific focus on understanding its on-target and off-target effects.

Frequently Asked Questions (FAQs): Target Profile & Specificity

Q1: What are the primary molecular targets of PKI-402?

PKI-402 is a potent, reversible, and ATP-competitive dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.^{[1][2][3]} It is an equipotent inhibitor of all class I PI3K isoforms (α , β , δ , γ) and also effectively inhibits common PI3K α mutants, such as E545K and H1047R.^{[1][4][5]}

Q2: What are the known off-target effects of PKI-402?

PKI-402 is highly selective for the PI3K/mTOR pathway. In a broad kinase panel screen of 236 human protein kinases, **PKI-402** only demonstrated significant inhibitory activity against C-Raf and B-Raf, with an IC₅₀ of 7 μ M.^[4] For all other kinases tested, the IC₅₀ was greater than 10 μ M, indicating a very low potential for off-target kinase effects at typical experimental concentrations.^[4]

Data Presentation: Inhibitory Activity

Table 1: In Vitro Inhibitory Activity of PKI-402

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **PKI-402** against its primary targets and key off-targets.

Target	IC ₅₀ (nM)	Reference(s)
On-Target (PI3K/mTOR Pathway)		
PI3K α	2	[1][2][4][5]
PI3K α (E545K mutant)	3	[1][4]
PI3K α (H1047R mutant)	3	[1][4]
PI3K β	7	[1][2][5]
PI3K δ	14	[1][2][5]
PI3K γ	16	[1][2][5]
mTOR	3	[1][2][4][5]
Off-Target (Selected Kinases)		
C-Raf	7,000	[4]
B-Raf	7,000	[4]
Other Kinases (Panel of 234)	>10,000	[4]

Table 2: Cellular Growth Inhibition by PKI-402

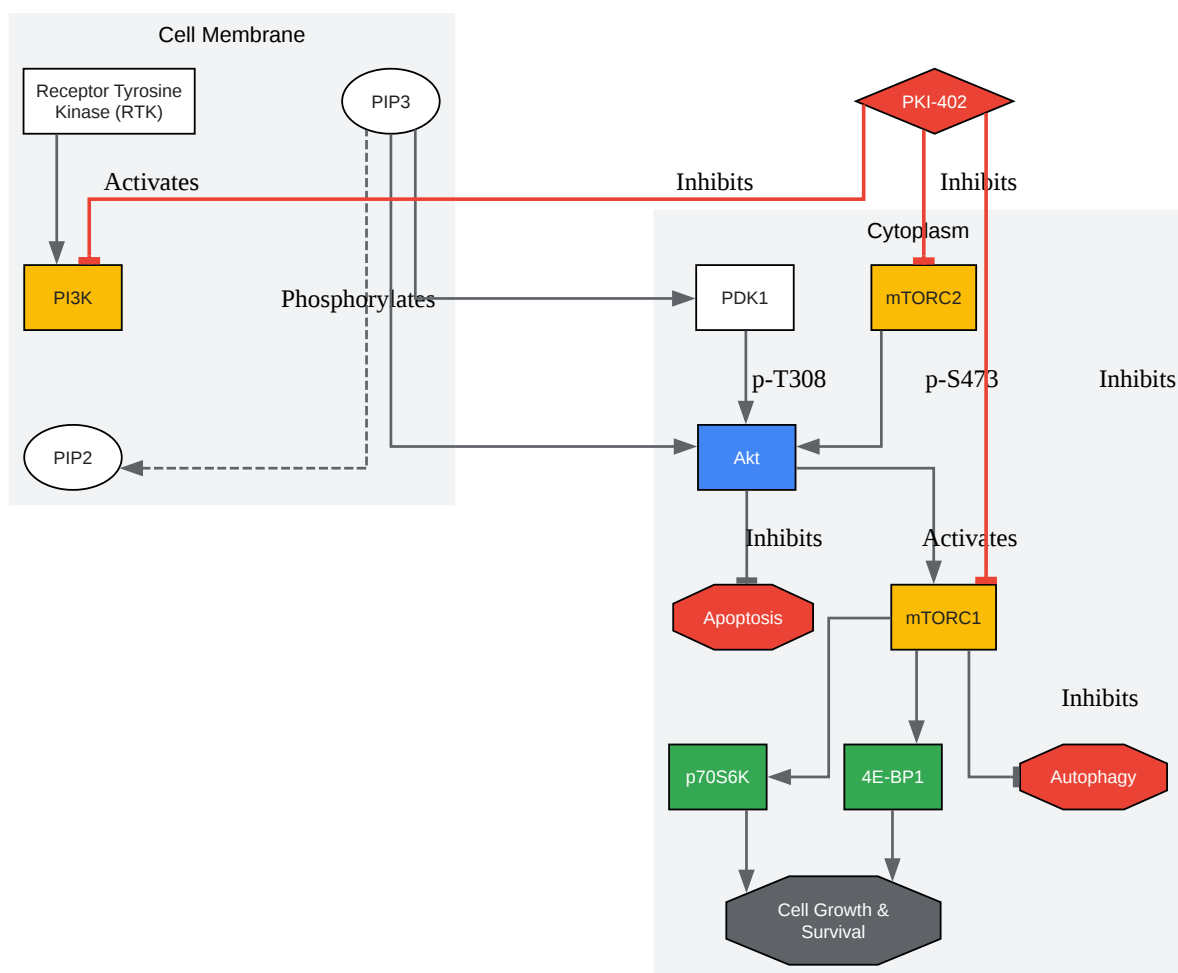
This table presents the IC₅₀ values of **PKI-402** for growth inhibition in various human tumor cell lines.

Cell Line	Cancer Type	Key Mutations	IC50 (nM)	Reference(s)
MDA-MB-361	Breast	Her2+, PIK3CA (E545K)	6	[1] [5] [6]
HCT116	Colorectal	K-Ras, PIK3CA	33	[1] [5] [6]
PC3	Prostate	PTEN null	21	[7]

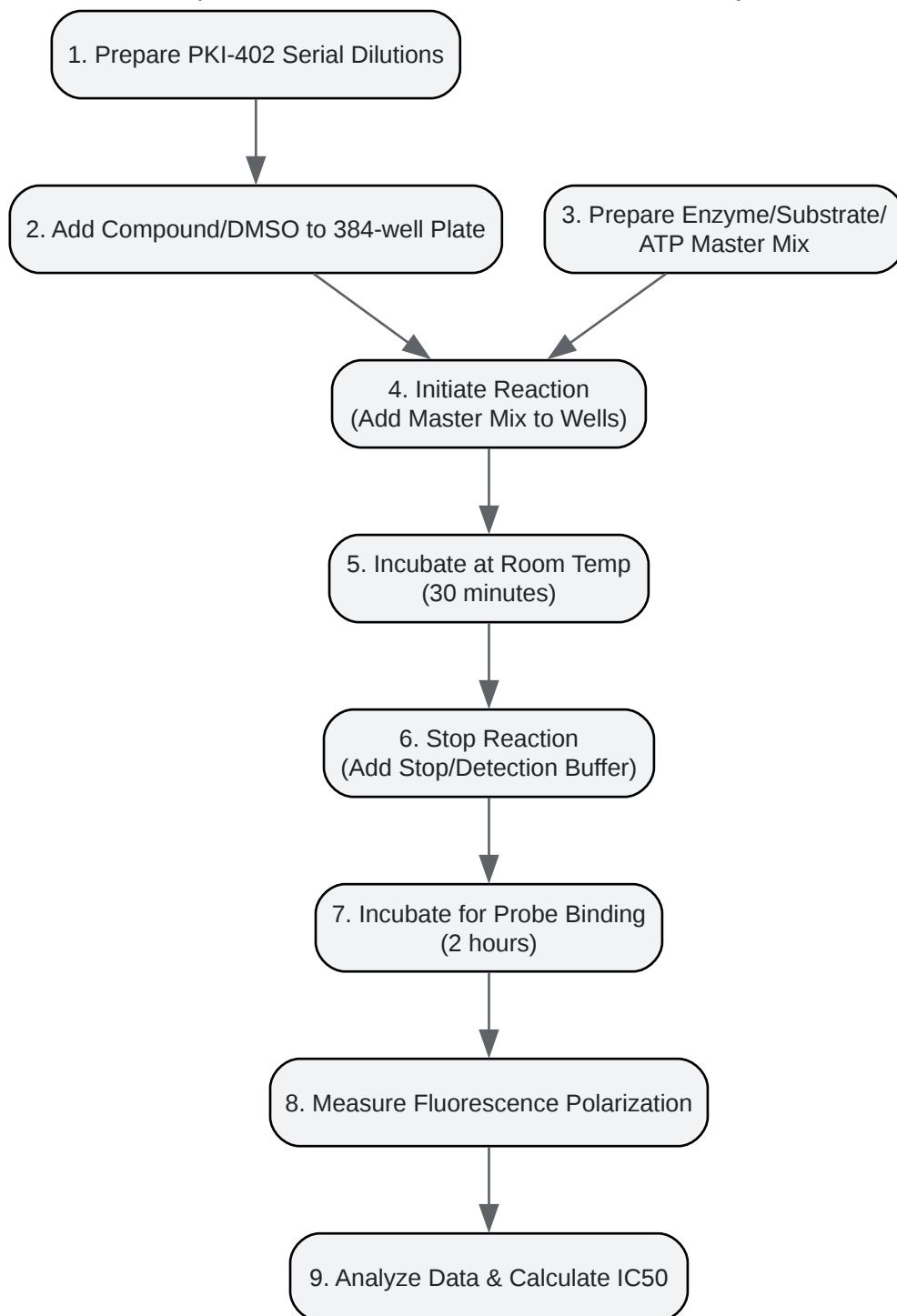
Signaling Pathway Interactions & Cellular Consequences

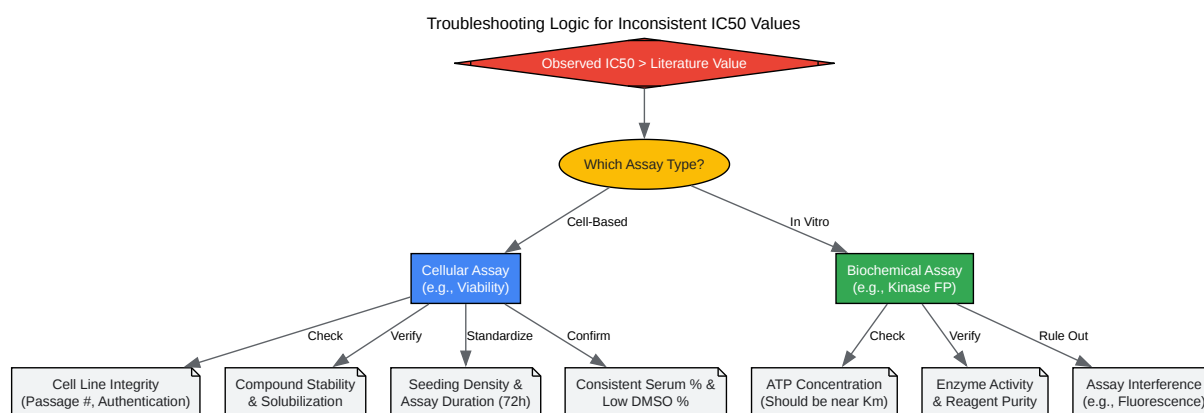
The primary mechanism of action for **PKI-402** is the blockade of the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[\[8\]](#)[\[9\]](#)

PKI-402 Mechanism of Action in the PI3K/Akt/mTOR Pathway



Experimental Workflow: In Vitro Kinase Assay





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